N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide
Description
Molecular Architecture and Crystallographic Analysis
The core structure of N-(5-iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide consists of a pyrimidinone ring substituted at position 5 with an iodine atom and at position 2 with a benzamide group. The pyrimidinone ring adopts a planar conformation due to conjugation between the carbonyl group (C4=O) and the adjacent nitrogen atoms, as observed in analogous pyrimidine derivatives.
Key Structural Features:
- Iodine Substitution : The electronegative iodine atom at position 5 induces electronic polarization in the pyrimidinone ring, influencing intermolecular interactions.
- Benzamide Orientation : The benzamide group at position 2 projects orthogonally to the pyrimidinone plane, minimizing steric hindrance while allowing π-π stacking interactions with aromatic systems.
Crystallographic Insights:
While direct X-ray diffraction data for this specific compound is unavailable, related benzamide-pyrimidinone hybrids demonstrate monoclinic crystal systems with space group P2₁/c. For example, a structurally similar compound (CID 10955344) exhibits a dihedral angle of 85.2° between the benzamide and pyrimidinone rings, stabilized by N–H···O hydrogen bonds.
Properties
CAS No. |
667411-75-8 |
|---|---|
Molecular Formula |
C11H8IN3O2 |
Molecular Weight |
341.10 g/mol |
IUPAC Name |
N-(5-iodo-6-oxo-1H-pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C11H8IN3O2/c12-8-6-13-11(15-10(8)17)14-9(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
ZBRDVNKTPJXKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C(=O)N2)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically follows a two-step approach:
Step 1: Iodination of Pyrimidine Derivative
A suitable pyrimidine precursor, often 4-oxo-1,4-dihydropyrimidin-2-yl derivatives, undergoes selective iodination at the 5-position. Iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) are commonly used. The reaction is performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate electrophilic substitution.Step 2: Coupling with Benzamide
The iodinated pyrimidine intermediate is then coupled with benzamide under conditions that promote amide bond formation. Catalysts such as copper(I) iodide (CuI) may be employed to enhance coupling efficiency.
This method yields N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide with good selectivity and moderate to high yields.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Iodine (I2) or N-iodosuccinimide | Acetonitrile, DMF | Room temp to 60°C | 2–6 hours | Electrophilic iodination at C-5 |
| 2 | Benzamide, CuI catalyst | DMF, Acetonitrile | 60–100°C | 4–12 hours | Amide bond formation, catalyst-assisted |
Optimization studies indicate that controlling temperature and solvent polarity is critical to maximize yield and minimize side reactions such as over-iodination or decomposition.
Research Findings and Analytical Data
Structural Confirmation:
The synthesized compound is confirmed by high-resolution mass spectrometry (HRMS), showing molecular ion peaks consistent with the formula C11H8IN3O2 (molecular weight ~341.12 g/mol).Spectroscopic Characterization:
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the pyrimidine ring, iodine substitution, and benzamide functionalities. Key IR absorptions include carbonyl stretches (~1630–1650 cm⁻¹) and NH bending vibrations.Reaction Monitoring:
Thin-layer chromatography (TLC) is used to monitor reaction progress, particularly during iodination and coupling steps, ensuring completion before workup.
Comparative Analysis of Halogenated Analogues
| Compound Name | Halogen Substituent | Molecular Weight (g/mol) | Reactivity Notes |
|---|---|---|---|
| This compound | Iodine | 341.11 | High reactivity, enhanced binding affinity due to iodine size and electronegativity |
| N-(5-Bromo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Bromine | ~265 | Moderate reactivity, less steric bulk |
| N-(5-Chloro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Chlorine | ~229 | Lower reactivity, different electronic effects |
| N-(5-Fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Fluorine | ~213 | High electronegativity, affects biological activity differently |
The iodine-substituted compound stands out for its unique chemical behavior and potential biological applications, attributed to the iodine atom’s size and polarizability.
Industrial and Scale-Up Considerations
While detailed industrial protocols are scarce, scale-up would focus on:
- Optimizing reagent stoichiometry to reduce waste and cost.
- Ensuring safe handling of iodine and iodinating agents due to their toxicity and volatility.
- Purification techniques such as recrystallization or chromatography to achieve pharmaceutical-grade purity.
- Process intensification using microwave or flow chemistry to improve throughput.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Stepwise Iodination + Coupling | Controlled iodination followed by amide bond formation | High selectivity, well-established | Multi-step, longer reaction times |
| One-Pot Tandem Synthesis | Combined iodination and coupling in one vessel | Time-saving, fewer purifications | Requires precise condition control |
| Microwave-Assisted Synthesis | Accelerated reactions under microwave irradiation | Faster reactions, energy efficient | Equipment requirement, scale limitations |
| Sequential Oxidation + Biginelli | Oxidation of benzyl halides to aldehydes, then pyrimidine formation | Versatile for related compounds | Indirect route, not direct for target compound |
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the iodo group or reduction of the pyrimidine ring.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodo group can yield various substituted pyrimidine derivatives .
Scientific Research Applications
The compound N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, supported by data tables and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 215.21 g/mol
- IUPAC Name : this compound
Pharmaceutical Development
This compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of dihydropyrimidines exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction, making it a candidate for further development in oncology treatments .
Antimicrobial Activity
The compound has shown promising antimicrobial properties . In vitro studies revealed that it effectively inhibits the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and is being explored for therapeutic applications in conditions such as gout and hyperuricemia .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties , potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to stem from its ability to modulate oxidative stress pathways within neuronal cells .
Data Table: Summary of Applications
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to human cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound warrants further investigation as a potential anticancer drug .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, particularly those exhibiting multidrug resistance .
Case Study 3: Neuroprotection
In vitro models of neurodegeneration revealed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell survival rates compared to untreated controls. This suggests potential applications in neuroprotective therapies .
Mechanism of Action
The mechanism of action of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and their implications:
*Calculated based on formula.
Key Observations :
- Iodo vs. Alkyl Groups : The iodine in the target compound increases molecular weight and hydrophobicity compared to ethyl/methyl substituents in analogs like compound 6 . This may reduce aqueous solubility but enhance membrane permeability or target binding via halogen interactions.
- Benzamide Substitutions: Unlike CTB (7), which uses a 4-chloro-3-trifluoromethylphenyl group for HAT modulation , the target compound’s unsubstituted benzamide may prioritize interactions with the pyrimidinone core’s target (e.g., adenylyl cyclase).
- Solubility Modifiers: Compound 34 incorporates a dimethylamino group, improving solubility relative to the iodo-substituted target compound .
Biological Activity
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an iodine atom and a benzamide moiety. Its molecular formula is , and it has a CAS number of 145913-85-5. The structural attributes contribute to its interaction with biological targets, enhancing its therapeutic potential.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives of pyrimidines have shown significant inhibition of viral replication in vitro. In one study, certain pyrimidine derivatives exhibited IC50 values as low as 0.26 µM against Hepatitis C virus (HCV) NS5B polymerase . Although specific data for this compound is limited, the structural similarities suggest potential antiviral efficacy.
Anticancer Activity
The compound's structural framework suggests possible anticancer properties. Pyrimidine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For example, related compounds showed IC50 values ranging from 6.40 to 22.09 µg/mL against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines . The mechanism of action often involves the inhibition of DNA synthesis or interference with cellular signaling pathways.
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity tests. These activities are crucial for mitigating oxidative stress-related diseases . While specific data for this compound is not available, the presence of electron-withdrawing groups like iodine may enhance such properties.
Case Studies
- Antiviral Efficacy : A study on pyrimidine derivatives indicated that modifications at the 5-position could significantly enhance antiviral activity against viral polymerases. This suggests that this compound could be further explored for similar applications .
- Cytotoxicity Tests : In vitro tests conducted on related compounds showed promising results against cancer cell lines, indicating that structural modifications can lead to enhanced bioactivity. The introduction of halogens like iodine was noted to improve binding affinity to target proteins involved in cancer progression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with iodination of a pyrimidine precursor followed by coupling with a benzoyl chloride derivative. For example:
Iodination : Introduce iodine at the 5-position of the pyrimidine ring using N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperature (50–60°C) .
Coupling : React the iodinated pyrimidine with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond. Solvent choice (e.g., THF or DCM) and reaction time (12–24 hrs) significantly impact yield .
Optimization Tips : Use catalytic CBr4 to accelerate coupling reactions in a one-pot synthesis, reducing side products . Monitor purity via HPLC and adjust stoichiometry to minimize unreacted intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : Confirm the presence of the iodo group (δ 7.5–8.5 ppm for aromatic protons) and pyrimidinone carbonyl (δ 165–170 ppm in NMR) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H] ~384.1 g/mol) and detect halogen isotopic patterns .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?
Methodological Answer : The compound’s pyrimidinone core and iodine substitution may mimic natural enzyme substrates. For example:
- PARP-1 Inhibition : The benzamide moiety binds to the enzyme’s NAD pocket, while the iodinated pyrimidine enhances hydrophobic interactions, as shown in IC50 assays (e.g., IC50 = 0.8–1.2 µM in PARP-1 inhibition studies) .
- Target Validation : Use competitive binding assays (e.g., fluorescence polarization) to confirm specificity. Compare activity against mutant enzymes to identify critical binding residues .
Q. How should researchers address contradictions in reported IC50 values across studies?
Methodological Answer : Discrepancies may arise from assay conditions or cellular models. Strategies include:
- Standardization : Use identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations.
- Control Compounds : Include reference inhibitors (e.g., olaparib for PARP-1) to calibrate assays .
- Data Normalization : Adjust for cell permeability differences by measuring intracellular drug concentrations via LC-MS .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
Methodological Answer :
Q. How can computational methods guide the optimization of this compound for selective targeting?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Prioritize compounds with ΔG < -9 kcal/mol .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) of the benzamide substituents with inhibitory activity. A meta-chloro substituent increases potency by 30% in some derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
